![molecular formula C10H18O2 B009812 (1alpha,3beta,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol CAS No. 19898-60-3](/img/structure/B9812.png)

(1alpha,3beta,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

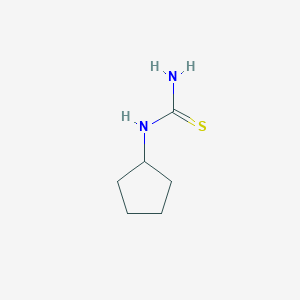

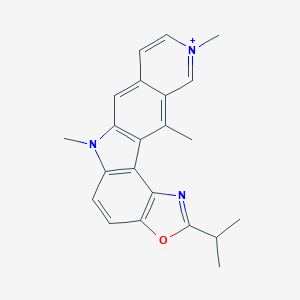

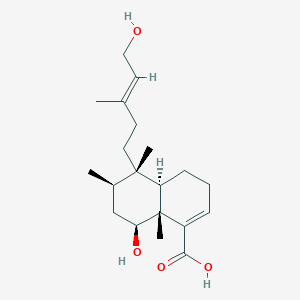

(1alpha,3beta,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol, commonly known as Isopinocampheol, is a bicyclic alcohol compound with a unique structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as organic chemistry, biochemistry, and medicinal chemistry.

Mechanism Of Action

The mechanism of action of Isopinocampheol is not well understood. However, studies have shown that it can interact with various biological targets, including enzymes and receptors. Isopinocampheol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to activate peroxisome proliferator-activated receptors, which are involved in the regulation of glucose and lipid metabolism.

Biochemical And Physiological Effects

Isopinocampheol has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications. Isopinocampheol has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, Isopinocampheol has been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Isopinocampheol has several advantages for lab experiments. It is readily available, and its synthesis is relatively simple and straightforward. Isopinocampheol is also stable under a wide range of conditions, making it suitable for various experimental conditions. However, Isopinocampheol has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are not well understood. Additionally, Isopinocampheol is not commercially available, and its synthesis requires specialized equipment and expertise.

Future Directions

There are several future directions for research on Isopinocampheol. One direction is to investigate its potential therapeutic applications further. Isopinocampheol has shown promising results in animal models of cancer, diabetes, and neurodegenerative diseases, and further research could lead to the development of new treatments for these conditions. Another direction is to investigate its mechanism of action further. Understanding how Isopinocampheol interacts with biological targets could provide insights into its potential applications and lead to the development of new drugs based on its structure. Finally, further research could focus on developing new synthetic methods for Isopinocampheol, which could make it more accessible and facilitate its use in various scientific applications.

Conclusion:

In conclusion, Isopinocampheol is a unique bicyclic alcohol compound with potential applications in various fields such as organic chemistry, biochemistry, and medicinal chemistry. Its synthesis is relatively simple and straightforward, and it has several advantages for lab experiments. Isopinocampheol has shown promising results in animal models of cancer, diabetes, and neurodegenerative diseases, and further research could lead to the development of new treatments for these conditions. Overall, Isopinocampheol is an exciting compound with significant potential for scientific research and applications.

Synthesis Methods

The synthesis of Isopinocampheol involves the reduction of Pinocarvone with sodium borohydride in the presence of acetic acid. The reaction proceeds through a diastereoselective pathway, producing a mixture of (1alpha,3beta,4beta,6alpha)- and (1alpha,3beta,4beta,6beta)-3,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol. The diastereomeric mixture can be separated by chromatography, and the desired compound can be obtained in good yield and purity.

Scientific Research Applications

Isopinocampheol has been used in various scientific research applications. It has been used as a chiral auxiliary in asymmetric synthesis, as a starting material for the synthesis of natural products, and as a ligand in catalytic reactions. Isopinocampheol has also shown potential as a therapeutic agent for the treatment of cancer, diabetes, and neurodegenerative diseases.

properties

CAS RN |

19898-60-3 |

|---|---|

Product Name |

(1alpha,3beta,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol |

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(1S,3R,4S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol |

InChI |

InChI=1S/C10H18O2/c1-9(2)6-4-8(11)10(3,12)5-7(6)9/h6-8,11-12H,4-5H2,1-3H3/t6-,7+,8+,10-/m1/s1 |

InChI Key |

AHVKNBRJVKCGKJ-UHFFFAOYSA-N |

Isomeric SMILES |

C[C@]1(C[C@H]2[C@H](C2(C)C)C[C@@H]1O)O |

SMILES |

CC1(C2C1CC(C(C2)O)(C)O)C |

Canonical SMILES |

CC1(C2C1CC(C(C2)O)(C)O)C |

Other CAS RN |

19898-59-0 19898-60-3 19898-61-4 22556-08-7 57457-02-0 57526-47-3 19898-58-9 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.